molecular formula C17H25Cl2NO3 B5498660 Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5498660
M. Wt: 362.3 g/mol
InChI Key: OEUWMWRRHMCZON-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethyl ester group, and a chlorinated phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylphenol with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. This intermediate is then reacted with piperidine-4-carboxylic acid ethyl ester under specific conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-4-carboxylate: Shares the piperidine and ethyl ester moieties but lacks the phenoxyethyl group.

    2-(2-chloro-5-methylphenoxy)ethanol: Contains the phenoxyethyl group but lacks the piperidine and ethyl ester components.

Properties

IUPAC Name

ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3.ClH/c1-3-21-17(20)14-6-8-19(9-7-14)10-11-22-16-12-13(2)4-5-15(16)18;/h4-5,12,14H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUWMWRRHMCZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC2=C(C=CC(=C2)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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